REACTION_CXSMILES
|
[F:1]NN.[F:4][C:5]1C=CC=CC=1N1C(=O)NC(C)=N1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[C:29](=[O:30])[NH:28][C:27]([CH3:31])=[N:26]2)=[C:21]([F:32])[CH:20]=1>>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]2[C:29](=[O:30])[N:28]([CH:5]([F:4])[F:1])[C:27]([CH3:31])=[N:26]2)=[C:21]([F:32])[CH:20]=1
|
Name
|
2-fluorohydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(NC1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
While the efficiency of a multistep process to prepare a complex molecule
|
Type
|
CUSTOM
|
Details
|
may be prepared more efficiently by a new route in which there
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)N1N=C(N(C1=O)C(F)F)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |